5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(2-methyl-4-oxo-6,7-dihydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-3(5H)-yl)furan-2-carboxamide
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Overview
Description
5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(2-methyl-4-oxo-6,7-dihydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-3(5H)-yl)furan-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrazole ring, a cyclopenta[4,5]thieno[2,3-d]pyrimidine core, and a furan-2-carboxamide moiety. Its intricate molecular architecture suggests it may possess interesting chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(2-methyl-4-oxo-6,7-dihydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-3(5H)-yl)furan-2-carboxamide typically involves multiple steps:
Formation of the pyrazole ring: This can be achieved through the reaction of appropriate hydrazines with 1,3-diketones under acidic or basic conditions.
Synthesis of the cyclopenta[4,5]thieno[2,3-d]pyrimidine core: This step may involve the cyclization of thieno[2,3-d]pyrimidine derivatives with suitable reagents.
Coupling reactions: The pyrazole and cyclopenta[4,5]thieno[2,3-d]pyrimidine intermediates are then coupled using a variety of coupling agents such as EDCI or DCC.
Introduction of the furan-2-carboxamide moiety: This final step involves the reaction of the coupled intermediate with furan-2-carboxylic acid derivatives under amide bond-forming conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrazole ring or the furan moiety.
Reduction: Reduction reactions could target the carbonyl groups present in the structure.
Substitution: The bromine atom on the pyrazole ring makes it a candidate for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound could serve as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
Biologically, the compound may exhibit interesting pharmacological properties. It could be investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine
In medicine, the compound might be explored for its therapeutic potential. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development.
Industry
Industrially, the compound could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which 5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(2-methyl-4-oxo-6,7-dihydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-3(5H)-yl)furan-2-carboxamide exerts its effects would depend on its specific application. For example, if used as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- 5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(2-methyl-4-oxo-6,7-dihydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-3(5H)-yl)furan-2-carboxamide
- 5-[(4-fluoro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(2-methyl-4-oxo-6,7-dihydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-3(5H)-yl)furan-2-carboxamide
Uniqueness
The uniqueness of 5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(2-methyl-4-oxo-6,7-dihydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-3(5H)-yl)furan-2-carboxamide lies in its specific substitution pattern and the presence of the bromine atom, which can influence its reactivity and biological activity.
Properties
Molecular Formula |
C21H20BrN5O3S |
---|---|
Molecular Weight |
502.4 g/mol |
IUPAC Name |
5-[(4-bromo-3,5-dimethylpyrazol-1-yl)methyl]-N-(10-methyl-12-oxo-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-11-yl)furan-2-carboxamide |
InChI |
InChI=1S/C21H20BrN5O3S/c1-10-18(22)11(2)26(24-10)9-13-7-8-15(30-13)19(28)25-27-12(3)23-20-17(21(27)29)14-5-4-6-16(14)31-20/h7-8H,4-6,9H2,1-3H3,(H,25,28) |
InChI Key |
SKKOYJRBXGXDSE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1CC2=CC=C(O2)C(=O)NN3C(=NC4=C(C3=O)C5=C(S4)CCC5)C)C)Br |
Origin of Product |
United States |
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